molecular formula C8H6BrFO2 B15091429 2-(4-Bromo-3-fluorophenoxy)acetaldehyde

2-(4-Bromo-3-fluorophenoxy)acetaldehyde

Cat. No.: B15091429
M. Wt: 233.03 g/mol
InChI Key: MDWXNYIRMDSBQR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenoxy)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromo and a fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetaldehyde typically involves the bromination and fluorination of phenoxyacetaldehyde derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent. The reaction is carried out at elevated temperatures, around 90°C, to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromo or fluoro substituents.

Major Products Formed

    Oxidation: 2-(4-Bromo-3-fluorophenoxy)acetic acid.

    Reduction: 2-(4-Bromo-3-fluorophenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and fluoro substituents can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-fluorophenoxy)acetaldehyde
  • 2-(4-Bromo-2-fluorophenoxy)acetaldehyde
  • 2-(4-Chloro-3-fluorophenoxy)acetaldehyde

Uniqueness

2-(4-Bromo-3-fluorophenoxy)acetaldehyde is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring.

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenoxy)acetaldehyde

InChI

InChI=1S/C8H6BrFO2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2

InChI Key

MDWXNYIRMDSBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC=O)F)Br

Origin of Product

United States

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